molecular formula C2H2Cl2N2O2 B020624 Dichloroglyoxime CAS No. 2038-44-0

Dichloroglyoxime

Cat. No.: B020624
CAS No.: 2038-44-0
M. Wt: 156.95 g/mol
InChI Key: UPDHJUMXKOCPBJ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloroglyoxime is a chemical compound known for its significant applications in various fields, including chemistry, biology, and industry. It is characterized by its molecular formula (C_2H_2Cl_2N_2O_2) and is recognized for its white crystalline appearance. This compound is particularly notable for its role as an industrial bactericide and as a precursor in the synthesis of nitrogen heterocyclic compounds .

Biochemical Analysis

Biochemical Properties

Dichloroglyoxime has been studied for its effects on the activity and structure of lysozyme, a type of enzyme . It acts as an uncompetitive inhibitor, affecting the enzyme’s function . The interaction between this compound and lysozyme does not cause considerable change in the secondary structure of the enzyme .

Cellular Effects

In cellular contexts, this compound has been observed to cause disturbances and subsequent stop of cytoplasmic streaming at certain concentrations . At higher concentrations, it can induce a rapid stop of cytoplasmic streaming followed by contraction of the whole plasmodium, blebbing, and disintegration of the plasma membrane .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as lysozyme. It acts as an uncompetitive inhibitor, which means it binds to the enzyme-substrate complex and prevents the reaction from proceeding . This interaction does not cause considerable change in the secondary structure of the enzyme, but it can lead to a decrease in the tertiary fold of the lysozyme at high concentrations of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows different effects over time. At low concentrations, it can cause considerable inhibition of enzyme activity . At high concentrations, it can lead to a decrease in the tertiary fold of the lysozyme, presenting structural characteristics of a molten globule-like state .

Metabolic Pathways

It is known that this compound can interact with enzymes such as lysozyme, potentially affecting metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroglyoxime can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced using glyoxime, hydrochloric acid, and hydrogen peroxide. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dichloroglyoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper(I) Acetylides: Used in nucleophilic substitution reactions.

    Nickel and Copper Salts: Utilized in the formation of coordination complexes.

Major Products:

Properties

IUPAC Name

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVJAPIQPIIPF-IOBHVTPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N\O)(\Cl)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2038-44-0
Record name Ethanediimidoyl dichloride, N1,N2-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloroglyoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanediimidoyl dichloride, N1,N2-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloroglyoxime
Reactant of Route 2
Dichloroglyoxime
Reactant of Route 3
Dichloroglyoxime
Reactant of Route 4
Dichloroglyoxime
Reactant of Route 5
Dichloroglyoxime
Reactant of Route 6
Dichloroglyoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.